![molecular formula C16H26N2O2S B2693035 N-((1-isopropylpiperidin-4-yl)methyl)-1-phenylmethanesulfonamide CAS No. 946291-74-3](/img/structure/B2693035.png)
N-((1-isopropylpiperidin-4-yl)methyl)-1-phenylmethanesulfonamide
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Overview
Description
The compound “N-((1-isopropylpiperidin-4-yl)methyl)-1-phenylmethanesulfonamide” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
While specific synthesis methods for this compound are not available, piperidine derivatives are typically synthesized through intra- and intermolecular reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of this compound would likely include a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Scientific Research Applications
Synthetic Methodologies and Chemical Interactions
One key area of application is in the synthesis of complex organic molecules and intermediates. For instance, the efficient synthesis approach for key pyrimidine precursors used in the synthesis of rosuvastatin showcases the utility of related sulfonamide compounds in pharmaceutical synthesis, offering a metal-free and cryogenic condition-free methodology (Šterk et al., 2012). Additionally, the study on reactions of N-sulfonylalkylamines with ynamines leading to the formation of novel s,n-heterocycles demonstrates the compound's role in expanding the library of available heterocyclic compounds, which are crucial in drug discovery and development (Tornus et al., 1995).
Biocatalysis and Drug Metabolism
Research into the biocatalytic production of drug metabolites using microorganisms like Actinoplanes missouriensis highlights the importance of sulfonamide compounds in understanding drug metabolism and the creation of mammalian metabolites for clinical investigations (Zmijewski et al., 2006). This area of research is critical for drug development, as it aids in identifying metabolites that could have therapeutic or toxic effects in humans.
Chemical Structure and Properties
Investigations into the chemical structure and properties of sulfonamides also represent a significant research application. For example, the crystal structure analysis of N-methylmethanesulfonamide provides insights into the molecule's conformation and interactions, which are essential for understanding its reactivity and potential applications in material science or as a structural model for more complex sulfonamides (Higgs et al., 2002).
Buffer Interactions in Biochemical Systems
The study on buffer interactions, specifically the solubilities and transfer free energies of various buffers from water to aqueous ethanol solutions, underscores the role of sulfonamide derivatives in biochemical and pharmaceutical research. Understanding these interactions is crucial for the design of experiments and formulations in biochemistry and molecular biology (Taha & Lee, 2010).
Future Directions
Mechanism of Action
Target of Action
The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products . Piperidine derivatives are known to interact with a variety of biological targets, but without specific studies on this compound, it’s hard to predict its exact target.
Mode of Action
The mode of action would depend on the specific biological target of the compound. Piperidine derivatives can act as agonists or antagonists at their target sites, modulating the activity of the target protein .
Biochemical Pathways
Again, without specific information, it’s difficult to say which biochemical pathways this compound might affect. Piperidine derivatives can be involved in a wide range of biochemical pathways depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and therapeutic effect. These properties can vary widely among different compounds, even within the same class .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. These effects could range from changes in cell signaling and gene expression to effects on cell growth and survival .
Action Environment
The action, efficacy, and stability of the compound could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the compound’s interaction with its target, its pharmacokinetic properties, and its overall therapeutic effect .
properties
IUPAC Name |
1-phenyl-N-[(1-propan-2-ylpiperidin-4-yl)methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2S/c1-14(2)18-10-8-15(9-11-18)12-17-21(19,20)13-16-6-4-3-5-7-16/h3-7,14-15,17H,8-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICEDYYOLZOPPIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CNS(=O)(=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-isopropylpiperidin-4-yl)methyl)-1-phenylmethanesulfonamide |
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